molecular formula C22H21N3OS2 B4698513 5,6-DIMETHYL-2-[(2-METHYLBENZYL)SULFANYL]-3-(2-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

5,6-DIMETHYL-2-[(2-METHYLBENZYL)SULFANYL]-3-(2-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

Cat. No.: B4698513
M. Wt: 407.6 g/mol
InChI Key: TZGGRWODLNRQCS-UHFFFAOYSA-N
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Description

5,6-DIMETHYL-2-[(2-METHYLBENZYL)SULFANYL]-3-(2-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE: is a complex organic compound with a unique structure that includes a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-DIMETHYL-2-[(2-METHYLBENZYL)SULFANYL]-3-(2-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridylmethyl group, potentially converting it to a more saturated form.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated derivatives of the pyridylmethyl group.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5,6-DIMETHYL-2-[(2-METHYLBENZYL)SULFANYL]-3-(2-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 5,6-DIMETHYL-2-[(2-METHYLBENZYL)SULFANYL]-3-(2-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

5,6-dimethyl-2-[(2-methylphenyl)methylsulfanyl]-3-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS2/c1-14-8-4-5-9-17(14)13-27-22-24-20-19(15(2)16(3)28-20)21(26)25(22)12-18-10-6-7-11-23-18/h4-11H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGGRWODLNRQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-DIMETHYL-2-[(2-METHYLBENZYL)SULFANYL]-3-(2-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Reactant of Route 2
Reactant of Route 2
5,6-DIMETHYL-2-[(2-METHYLBENZYL)SULFANYL]-3-(2-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Reactant of Route 3
Reactant of Route 3
5,6-DIMETHYL-2-[(2-METHYLBENZYL)SULFANYL]-3-(2-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Reactant of Route 4
5,6-DIMETHYL-2-[(2-METHYLBENZYL)SULFANYL]-3-(2-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Reactant of Route 5
5,6-DIMETHYL-2-[(2-METHYLBENZYL)SULFANYL]-3-(2-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Reactant of Route 6
Reactant of Route 6
5,6-DIMETHYL-2-[(2-METHYLBENZYL)SULFANYL]-3-(2-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

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